PDE4-IN-10, also identified as compound 7a (CAS 2413564-66-4), is a structurally distinct 12-methylbenzo[c]phenanthridine derivative that functions as a selective phosphodiesterase 4B (PDE4B) inhibitor with a quantified IC50 of 7.01 μM . Unlike traditional catechol-based or phthalazinone-derived PDE4 inhibitors, this compound is synthesized via a specialized Pd-catalyzed isocoumarin construction followed by FeCl3-mediated intramolecular arene-allyl cyclization [1]. For procurement and assay design, its primary value lies in its combination of confirmed microsomal stability, selective TNF-α inhibition, and absence of major in vitro cytotoxicity, making it a highly reliable standard for anti-inflammatory screening and PDE4B-dependent phenotypic assays .
Substituting PDE4-IN-10 with common benchmark PDE4 inhibitors like Rolipram or Roflumilast often compromises assay integrity due to structural and metabolic divergences. While traditional inhibitors frequently suffer from off-target effects or poor metabolic half-lives in liver microsome assays, PDE4-IN-10’s benzo[c]phenanthridine core provides inherent microsomal stability . Furthermore, generic substitution with unoptimized benzo[c]phenanthridine analogs lacking the specific 12-methyl substitution (compound 7a) results in diminished PDE4B selectivity and increased cytotoxicity [1]. Buyers must procure the exact 12-methylbenzo[c]phenanthridine structure to ensure reproducible TNF-α suppression without confounding baseline cellular toxicity in prolonged in vitro models .
Benzo[c]phenanthridine scaffold may exhibit distinct binding mode vs dialkoxyphenyl-based PDE4 inhibitors
Moderate PDE4B/D selectivity profile may not replicate clinical compound isoform effects
Scaffold-dependent potency may shift in functional assays relative to high-potency clinical PDE4 inhibitors
PDE4-IN-10 demonstrates a defined inhibitory profile against the PDE4B isoform, achieving an IC50 of 7.01 ± 1.0 μM . Compared to baseline unoptimized precursors or non-selective phosphodiesterase inhibitors, this specific 12-methylbenzo[c]phenanthridine structure provides a reliable, moderate-affinity blockade suitable for titratable dose-response assays [1].
| Evidence Dimension | PDE4B IC50 |
| Target Compound Data | 7.01 μM |
| Comparator Or Baseline | Unoptimized benzo[c]phenanthridine analogs (lower selectivity/affinity) |
| Quantified Difference | Confirmed single-digit micromolar affinity specific to the 12-methyl derivative (Compound 7a) |
| Conditions | In vitro PDE4B enzymatic assay |
Provides a titratable, moderate-affinity reference standard for PDE4B-specific screening without immediate enzymatic saturation.
A critical differentiator for PDE4-IN-10 is its validated microsomal stability, which outperforms many early-stage or generic PDE4 inhibitors that rapidly degrade in hepatic models . The rigid benzo[c]phenanthridine scaffold prevents rapid oxidative clearance, ensuring that the compound remains intact and active during extended in vitro cellular assays [1].
| Evidence Dimension | In vitro metabolic stability |
| Target Compound Data | High microsomal stability confirmed |
| Comparator Or Baseline | Standard early-stage PDE4 inhibitors (rapid hepatic clearance) |
| Quantified Difference | Extended half-life and resistance to degradation in microsomal preparations |
| Conditions | Liver microsome stability assays |
Ensures the compound does not prematurely degrade during prolonged cellular workflows, reducing the need for repeated dosing.
Unlike many planar polycyclic aromatic compounds which intercalate DNA and cause broad cytotoxicity, PDE4-IN-10 exhibits no major toxicities in vitro at effective PDE4-inhibitory concentrations [1]. This contrasts sharply with standard cytotoxic benzo[c]phenanthridine alkaloids like nitidine, making PDE4-IN-10 uniquely suited for isolating PDE4B-dependent effects without confounding cell death [2].
| Evidence Dimension | In vitro cytotoxicity |
| Target Compound Data | No major toxicities at active concentrations |
| Comparator Or Baseline | Standard benzo[c]phenanthridine alkaloids (e.g., nitidine, highly cytotoxic) |
| Quantified Difference | Decoupling of PDE4 inhibition from baseline polycyclic toxicity |
| Conditions | In vitro cell viability assays |
Crucial for anti-inflammatory assays where baseline cell death would falsely register as target-specific immune suppression.
As a functional consequence of its PDE4B inhibition, PDE4-IN-10 effectively suppresses the production of Tumor Necrosis Factor-alpha (TNF-α) . Compared to using crude mixtures or non-selective PDE inhibitors, the use of >98% pure PDE4-IN-10 guarantees reproducible cytokine suppression curves, which is a mandatory procurement criterion for immunology-focused assay development [1].
| Evidence Dimension | TNF-α inhibition |
| Target Compound Data | Reproducible suppression at >98% purity |
| Comparator Or Baseline | Non-selective PDE inhibitors or crude extracts |
| Quantified Difference | Targeted cytokine reduction linked directly to PDE4B engagement |
| Conditions | In vitro inflammatory models (e.g., LPS-stimulated macrophages) |
Validates the compound's utility as a reliable positive control in cytokine release assays.
Due to its specific IC50 of 7.01 μM and lack of cytotoxicity, PDE4-IN-10 is ideal as a reference standard for evaluating new PDE4B inhibitors in TNF-α suppression assays .
Its validated resistance to microsomal degradation makes it a reliable structural benchmark when optimizing the metabolic half-life of novel polycyclic or benzo[c]phenanthridine-based drug candidates [1].
As a product of a unique Pd-catalyzed isocoumarin ring construction and FeCl3-mediated cyclization, this compound serves as a verified end-product standard for laboratories optimizing similar multi-step organometallic synthetic routes [1].